Potassium selenate

Descripción

Propiedades

IUPAC Name |

dipotassium;selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZJAPBTUDGMKO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

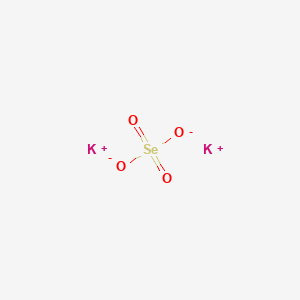

[O-][Se](=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7783-08-6 (Parent) | |

| Record name | Potassium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00889579 | |

| Record name | Selenic acid, potassium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Potassium selenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7790-59-2 | |

| Record name | POTASSIUM SELENATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4328 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid, potassium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00889579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium selenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99798PU7MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Stoichiometry

Selenium dioxide (SeO₂) is dissolved in water to form selenous acid (H₂SeO₃), which reacts with potassium hydroxide (KOH) to yield potassium selenite:

Subsequent oxidation with hydrogen peroxide converts selenite to selenate:

Industrial-Scale Process Parameters

The patent CN101112999A specifies critical parameters for sodium selenate synthesis, which can be extrapolated to this compound:

| Parameter | Range | Optimal Value |

|---|---|---|

| Reaction Temperature | 40–80°C | 50–60°C |

| Oxidation Time | 20–40 hours | 30 hours |

| H₂O₂:K₂SeO₃ Molar Ratio | 1.5:1 to 3:1 | 2:1 |

| pH Adjustment | 7–14 (using KOH) | 10–12 |

Post-oxidation, additives such as polymeric flocculants (0.2–2 kg/ton) and adsorbents (0.1–2 kg/ton) are introduced to remove impurities like Fe, Cr, and Ni, which are critical for achieving pharmaceutical-grade purity (<10 ppm for heavy metals). Crystallization is induced by evaporating the solution to supersaturation, followed by centrifugation and drying at 80–200°C to reduce moisture content below 0.05%.

Direct Neutralization of Selenic Acid with Potassium Hydroxide

A more straightforward route involves neutralizing selenic acid (H₂SeO₄) with potassium hydroxide. While this method bypasses the oxidation step, it requires access to high-purity selenic acid, which is less commercially available than selenium dioxide.

Reaction Equation

Process Considerations

-

Acid Concentration : Selenic acid solutions are typically 60–70% w/w to avoid excessive dilution.

-

Temperature Control : Exothermic neutralization necessitates cooling to maintain temperatures below 50°C.

-

Crystallization : this compound’s solubility decreases sharply at lower temperatures (e.g., 114 g/100 mL at 20°C vs. 32 g/100 mL at 0°C), enabling efficient recovery via cooling crystallization.

Metathesis Reaction with Sodium Selenate and Potassium Chloride

Drawing parallels from potassium sulfate production (US6315976B1), this compound can be synthesized via a double displacement reaction:

Solubility-Driven Separation

The differing solubilities of NaCl (359 g/L at 25°C) and K₂SeO₄ (114 g/L at 25°C) allow for selective crystallization. In industrial setups, this involves:

-

Mixing saturated solutions of sodium selenate and potassium chloride.

-

Heating to 60–80°C to enhance reaction kinetics.

-

Cooling to 10–20°C to precipitate this compound.

Yield Optimization

Recycling mother liquors and introducing seed crystals improve yields to >85%. However, sodium contamination (up to 1.5%) may necessitate recrystallization for high-purity applications.

Electrochemical Oxidation of Selenium Metal

An emerging method employs electrolysis to oxidize selenium metal in alkaline potassium solutions.

Anode Reaction

Cathode Reaction

This method achieves 70–80% current efficiency at 80–90°C using platinum-coated electrodes. While energy-intensive, it avoids hazardous oxidizing agents.

Comparative Analysis of Synthesis Methods

| Method | Reactants | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Oxidation of K₂SeO₃ | SeO₂, KOH, H₂O₂ | 90–95 | 99.5 | Industrial |

| Direct Neutralization | H₂SeO₄, KOH | 85–90 | 99.9 | Lab-Scale |

| Metathesis Reaction | Na₂SeO₄, KCl | 80–85 | 98.0 | Pilot-Scale |

| Electrochemical Oxidation | Se, KOH | 70–80 | 97.5 | Experimental |

Análisis De Reacciones Químicas

Types of Reactions: Potassium selenate undergoes various chemical reactions, including:

-

Oxidation and Reduction:

- This compound can be reduced to potassium selenite or elemental selenium under specific conditions.

- It can also act as an oxidizing agent in certain reactions.

-

Substitution Reactions:

- This compound can participate in substitution reactions where the selenate ion is replaced by other anions.

Common Reagents and Conditions:

Reducing Agents: Common reducing agents for this compound include hydrogen sulfide and other sulfide compounds.

Oxidizing Agents: this compound itself can act as an oxidizing agent in reactions with reducing agents.

Major Products:

Reduction Products: Potassium selenite (K₂SeO₃) and elemental selenium (Se).

Oxidation Products: Depending on the reaction, various oxidized forms of selenium can be produced.

Aplicaciones Científicas De Investigación

Agricultural Applications

Selenium Source for Crops

Potassium selenate serves as an essential source of selenium for crops, which is crucial for preventing selenium deficiencies in soil. Selenium is known to enhance plant growth and improve nutritional content. Its application in agriculture has been linked to:

- Increased Crop Yield : Studies indicate that crops treated with this compound exhibit improved growth rates and higher yields due to enhanced nutrient uptake.

- Nutritional Enhancement : Selenium supplementation in crops contributes to better human health by increasing the selenium content in food products, which is vital for antioxidant defense mechanisms in humans.

Case Study: Selenium Biofortification

A study conducted on wheat and rice showed that the application of this compound significantly increased the selenium concentration in grains, thereby improving their nutritional value. The results indicated that biofortification with this compound could effectively address selenium deficiency in populations relying on these staple crops .

Environmental Applications

Selenium Remediation

this compound has been employed in environmental science for the removal of selenium contaminants from wastewater. Its effectiveness stems from its ability to convert toxic selenium species into less harmful forms.

- Wastewater Treatment : Research has demonstrated that this compound can be used in treatment processes to reduce selenium concentrations in contaminated water bodies, thus mitigating environmental pollution.

Case Study: Industrial Effluent Treatment

A case study involving an industrial facility highlighted the successful application of this compound in treating effluents containing high levels of selenium. The treatment resulted in a significant reduction of selenium levels, complying with environmental regulations .

Pharmaceutical Applications

Therapeutic Potential

this compound is being investigated for its potential therapeutic effects in various medical conditions, particularly neurological disorders.

- Epilepsy Treatment : Recent studies have shown that sodium selenate (a related compound) can reduce seizure frequency and improve cognitive functions in animal models of epilepsy. The findings suggest that this compound may have similar beneficial effects due to its role as a source of selenium .

Case Study: Epilepsy Model

In a controlled study involving rats with induced epilepsy, treatment with sodium selenate resulted in a marked decrease in seizure severity and frequency. This research opens avenues for exploring this compound's role in similar therapeutic contexts .

Industrial Applications

Glass Manufacturing and Pigments

this compound finds significant use in industrial applications, particularly in glass manufacturing and the production of pigments.

- Glass Production : It acts as a key ingredient that contributes to the optical properties of glass.

- Pigment Production : this compound is utilized to create pigments that are used in various coatings and materials due to its unique color properties.

Case Study: Industrial Use

An analysis of manufacturing processes revealed that incorporating this compound into glass formulations improved clarity and durability, showcasing its importance as an additive in industrial applications .

Research and Development

Material Science Investigations

Ongoing research focuses on the properties of this compound and its potential applications in advanced materials and nanotechnology.

- Nanotechnology Applications : Researchers are exploring how this compound can be used as a precursor for synthesizing novel selenium-based nanomaterials, which have applications ranging from electronics to catalysis.

Summary Table of Applications

| Application Area | Specific Uses | Benefits/Outcomes |

|---|---|---|

| Agriculture | Selenium source for crops | Enhanced growth and nutritional content |

| Environmental Science | Selenium remediation | Reduction of contaminants in wastewater |

| Pharmaceuticals | Potential epilepsy treatment | Reduced seizure frequency and improved cognition |

| Industrial Applications | Glass manufacturing; pigment production | Improved optical properties and durability |

| Research & Development | Material science; nanotechnology | Development of advanced materials |

Mecanismo De Acción

The mechanism of action of potassium selenate involves its role as a source of selenium, an essential micronutrient. Selenium is a component of several important enzymes and proteins, including glutathione peroxidase, which protects cells from oxidative damage. This compound is absorbed and metabolized in the body, where it contributes to the synthesis of selenoproteins that play crucial roles in various physiological processes .

Comparación Con Compuestos Similares

Selenate (SeVI) vs. Selenite (SeIV)

- Absorption and Retention : In humans, selenate and selenite exhibit similar retention rates (~60% in infants and ~41–46% in adults) when administered via fortified formulas. However, selenate shows higher urinary excretion, suggesting differences in metabolic handling .

- Bioavailability : Both forms increase serum selenium levels and glutathione peroxidase (GPx) activity in rats and humans, indicating comparable bioavailability .

- Cell Growth Inhibition : Selenite is 25-fold more potent than selenate in inhibiting lymphocyte growth (10 µM selenite ≈ 250 µM selenate) due to distinct mechanisms: selenite irreversibly arrests the cell cycle in the S-phase, while selenate reversibly blocks the G2-phase .

Key Data Table :

| Metric | Selenate (K₂SeO₄) | Selenite (Na₂SeO₃) |

|---|---|---|

| Retention in Infants | ~60% | ~60% |

| Urinary Excretion | Higher | Lower |

| Cell Inhibition (IC₅₀) | 250 µM | 10 µM |

Mechanisms of Action

- Metabolic Pathways: Selenate requires conversion to selenite via selenate reductase before assimilation into selenoproteins. This step is critical in pancreatic cells, where selenate reductase activity determines its efficacy . Selenite is directly reduced to selenide (H₂Se) by the thioredoxin system (thioredoxin, thioredoxin reductase, NADPH), bypassing the need for selenate reductase .

- Selenate upregulates insulin transcription factors (Pax6, Neurod1) in pancreatic cells, enhancing islet function similarly to selenite .

Agricultural Efficacy

Comparison with Potassium Hydroxy-Selenide and Acetylselenide

- Micronutrient Enhancement : Sodium selenate outperformed potassium hydroxy-selenide and acetylselenide in increasing Fe (up to 27.6%) and Zn (up to 23.7%) content in crop grains .

- Antioxidant Response: Sodium selenate increased CAT (catalase) and APX (ascorbate peroxidase) activity by 52.8% and 56.9%, respectively, in plants, surpassing other selenium forms . Potassium hydroxy-selenide reduced H₂O₂ levels by 57.6% in certain genotypes, highlighting its niche role in stress mitigation .

Key Data Table :

| Compound | Fe Increase in Grains | CAT Activity Enhancement |

|---|---|---|

| Sodium Selenate | Up to 27.6% | 52.8–58.5% |

| Potassium Hydroxy-Se | Up to 37.6% | 43.4% |

| Acetylselenide | Up to 40.9% | 32.8% |

Industrial and Environmental Interactions

- Uptake Competition : Selenate shares sulfate transporters in plants and algae. High sulfate concentrations reduce selenate uptake by 50%, impacting bioaccumulation in aquatic ecosystems .

- Microbial Reduction: Thauera selenatis respires selenate via a specialized selenate reductase, converting it to selenite.

Actividad Biológica

Potassium selenate (K2SeO4) is an inorganic selenium compound that has garnered attention for its biological activities, particularly in agricultural and medical contexts. This article explores its biological activity, focusing on its antioxidant properties, effects on plant growth, and potential therapeutic applications.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Various studies have shown that it can enhance the activity of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD).

Table 1: Effects of this compound on Antioxidant Enzyme Activities

| Treatment | CAT Activity Increase (%) | SOD Activity Increase (%) | APX Activity Increase (%) |

|---|---|---|---|

| Control | - | - | - |

| Sodium Selenate | 43.40% | 24.34% | 47.49% |

| Potassium Hydroxy-Selenide | 26.42% | 18.19% | 30.21% |

| Acetylselenide | 21.70% | 22.55% | 24.04% |

In a comparative study, this compound was found to significantly reduce hydrogen peroxide levels in treated plants, indicating its role in enhancing oxidative stress resistance .

2. Agricultural Applications

The application of this compound in agriculture has been linked to improved crop yields and nutritional quality. Biofortification with selenium is particularly beneficial for enhancing the selenium content in staple crops, addressing hidden hunger in populations reliant on these foods.

Case Study: Sorghum Biofortification

A study demonstrated that sorghum plants treated with this compound showed increased grain yield and altered lipid peroxidation levels, leading to healthier crops . The study highlighted the following findings:

- Increased Grain Yield: Foliar application of this compound resulted in a significant increase in sorghum grain yield compared to untreated controls.

- Nutritional Enhancement: The selenium content in grains increased substantially, contributing to better human nutrition.

3. Therapeutic Potential

This compound has also been investigated for its therapeutic potential in various medical conditions, including neurodegenerative diseases like Alzheimer's and epilepsy.

3.1 Neuroprotective Effects

Recent research indicates that sodium selenate (a related compound) can modify disease progression in models of temporal epilepsy by reducing cognitive dysfunction and spontaneous seizures . While this compound specifically has not been as extensively studied for these applications, its biochemical properties suggest similar potential.

3.2 Mechanisms of Action

The mechanisms through which this compound exerts its effects include:

- Upregulation of Protein Phosphatase 2A (PP2A): This enzyme plays a critical role in dephosphorylating tau proteins, which are implicated in neurodegenerative diseases.

- Reduction of Hyperphosphorylated Tau: By modulating tau phosphorylation, this compound may help mitigate neurodegeneration .

4. Safety and Toxicity

While this compound shows promising biological activities, it is essential to consider its safety profile. Selenium compounds can exhibit toxicity at high concentrations; thus, careful dosage and application methods are necessary to avoid adverse effects.

Table 2: Toxicity Levels of Selenium Compounds

| Compound | Toxicity Level (mg/kg) |

|---|---|

| Sodium Selenate | 5 |

| This compound | 5 |

| Selenite | 3 |

Q & A

Q. Table 1. Comparison of Selenate Adsorption Mechanisms on Iron Oxides

| Iron Oxide | Adsorption Type | Key Conditions | Reference |

|---|---|---|---|

| Hematite | Inner-sphere | pH 4–6, low IS | |

| Goethite | Mixed | pH 7–9, high IS | |

| HFO | Outer-sphere | pH >10 |

Q. Table 2. Experimental Parameters for Selenate Reduction Studies

| Parameter | Optimal Range | Methodology | Reference |

|---|---|---|---|

| Temperature | 37°C | Microbial incubation | |

| pH | 7.0–7.5 | GRSO₄ batch reactors | |

| Nitrate Inhibition | >300 mg/L N | Groundwater monitoring |

Guidelines for Data Reporting

- Reproducibility : Follow the Beilstein Journal’s standards: detailed experimental sections, supplementary data for >5 compounds, and raw datasets in repositories (e.g., National Microbial Science Data Center) .

- Conflict Resolution : Use SAS or R for ANOVA with post-hoc Tukey tests to address variability in biological trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.